molecular formula C15H11NO3 B11964850 1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one

1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one

Cat. No.: B11964850
M. Wt: 253.25 g/mol
InChI Key: YYIXJQNHAYVYFI-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a nitro group on one of the phenyl rings, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon, sodium dithionite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted aromatic compounds with various functional groups replacing the nitro group.

Scientific Research Applications

1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electrophile, reacting with nucleophiles in biological systems, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrophenyl)-2-phenylethanone: Similar structure but lacks the α,β-unsaturated carbonyl system.

    2-Nitrochalcone: Similar structure with the nitro group on the second phenyl ring.

    3-Nitrochalcone: Similar structure with the nitro group on the third position of the phenyl ring.

Uniqueness

1-(2-Nitrophenyl)-3-phenyl-2-propen-1-one is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the α,β-unsaturated carbonyl system. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

1-(2-nitrophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11NO3/c17-15(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-11H

InChI Key

YYIXJQNHAYVYFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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